

1,2,4-trivinylbenzene CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 1,2,4-Trivinylbenzene

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

1,2,4-**Trivinylbenzene**, also known by its IUPAC name 1,2,4-tris(ethenyl)benzene, is an organic compound with the CAS Number 7641-80-7.[1][2] It is a derivative of benzene substituted with three vinyl groups at the 1, 2, and 4 positions.[1] This trifunctional monomer is of significant interest in materials science and polymer chemistry due to its ability to act as a crosslinking agent, leading to the formation of three-dimensional polymer networks with enhanced thermal and mechanical properties.[1]

Data Presentation: Quantitative Data Summary

Experimentally determined physical properties for 1,2,4-**trivinylbenzene** are not extensively reported in publicly available literature. The following table summarizes key computed data and basic molecular information.



Property	Value	Source(s)
IUPAC Name	1,2,4-tris(ethenyl)benzene	[1][3]
CAS Number	7641-80-7	[1][2]
Molecular Formula	C12H12	[1][2]
Molecular Weight	156.22 g/mol	[1][3]
Exact Mass	156.093900383 Da	[2][3]
XLogP3-AA (Computed)	4.2	[2][3]
Hydrogen Bond Donor Count (Computed)	0	[2][3]
Hydrogen Bond Acceptor Count (Computed)	0	[2][3]
Rotatable Bond Count (Computed)	3	[2][3]
Topological Polar Surface Area (Computed)	0 Ų	[2][3]
Complexity (Computed)	178	[2]

Note: Boiling point, melting point, and density have not been found as experimentally determined values in the cited literature. Values for related compounds, such as 1,2,4-triethylbenzene, are available but not directly applicable (Boiling Point: 220-222 °C, Density: 0.872 g/mL at 25 °C).[4][5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of 1,2,4-**trivinylbenzene** are not widely reported.[1] However, a robust synthesis can be proposed based on the well-established Wittig reaction. In contrast, its application in polymerization is well-documented.

Proposed Synthesis of 1,2,4-Trivinylbenzene via Triple Wittig Reaction

Foundational & Exploratory





This protocol describes a proposed one-step conversion of 1,2,4-triacetylbenzene to 1,2,4-trivinylbenzene.[6]

Materials:

- 1,2,4-Triacetylbenzene
- Methyltriphenylphosphonium bromide
- · Potassium tert-butoxide
- Anhydrous Tetrahydrofuran (THF)
- Dichloromethane
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous magnesium sulfate
- 4-tert-butylcatechol (polymerization inhibitor)

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (3.3 equivalents).
- Solvent Addition: Add anhydrous THF to the flask under a nitrogen atmosphere.
- Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add potassium tert-butoxide (3.3 equivalents) portion-wise over 30 minutes. The mixture will turn a characteristic yellow-orange color, indicating the formation of the phosphorus ylide.
- Addition of Substrate: After stirring for 1 hour at 0 °C, add a solution of 1,2,4-triacetylbenzene
 (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.



- Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
- Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6]
- Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product will be a mixture of 1,2,4-trivinylbenzene and triphenylphosphine oxide. Immediately add a polymerization inhibitor such as 4-tertbutylcatechol to the crude product. Purify via column chromatography on silica gel. For higher purity, vacuum distillation can be employed, ensuring a low temperature and the presence of a polymerization inhibitor.[6]

Synthesis of Crosslinked Polystyrene Resin using 1,2,4-Trivinylbenzene

This protocol describes the synthesis of a crosslinked polystyrene resin via suspension polymerization.

Materials:

- Styrene (inhibitor removed)
- 1,2,4-Trivinylbenzene (TVB)
- Benzoyl peroxide (initiator)
- Poly(vinyl alcohol) (suspending agent)
- Toluene (porogen)



Deionized water

Procedure:

- Aqueous Phase Preparation: Prepare an aqueous phase by dissolving poly(vinyl alcohol) (1 wt% of water) in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.
- Organic Phase Preparation: Prepare an organic phase by mixing styrene, 1,2,4trivinylbenzene (e.g., 5 mol% with respect to styrene), benzoyl peroxide (1 mol% with respect to total monomers), and toluene (e.g., 50 vol% of the organic phase).
- De-gassing: De-gas both phases by bubbling with nitrogen for 30 minutes.
- Suspension Formation: With vigorous stirring, add the organic phase to the aqueous phase to form a stable suspension of droplets.
- Polymerization: Heat the reaction mixture to 80°C under a nitrogen atmosphere and maintain for 8 hours.
- Work-up: Cool the reaction to room temperature. The resulting polymer beads are collected by filtration.
- Washing: Wash the beads sequentially with hot water, toluene, and methanol to remove unreacted monomers, porogen, and initiator.
- Drying: Dry the crosslinked polystyrene beads in a vacuum oven at 60°C to a constant weight.

Characterization of Poly(1,2,4-trivinylbenzene) Networks

Characterization of the resulting polymers is crucial. Due to the crosslinked and often insoluble nature of polymers made with 1,2,4-**trivinylbenzene**, specialized techniques may be required.

Gel Permeation Chromatography (GPC):

 Applicability: GPC is suitable for soluble, hyperbranched polymers synthesized under controlled conditions to avoid gelation.[7]



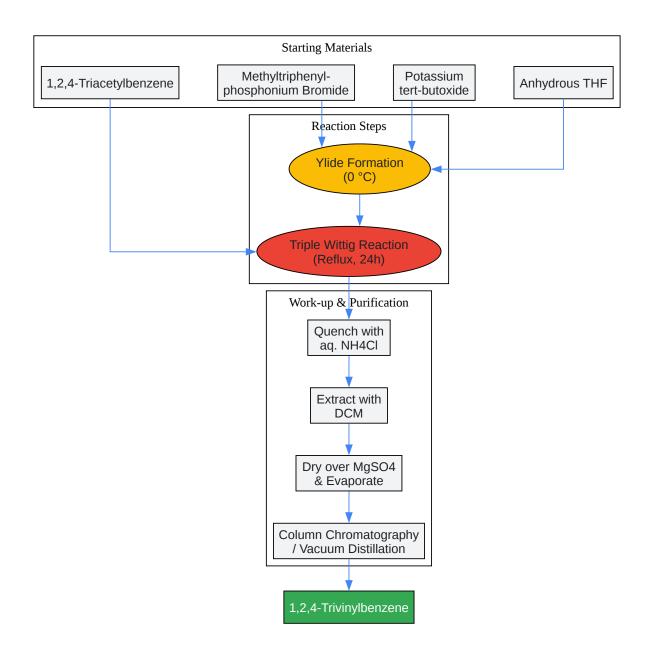
- Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., THF) to a concentration of 1-2 mg/mL and filter through a 0.2 μm syringe filter.[7]
- Analysis Conditions: Use a GPC system with a refractive index (RI) detector and
 polystyrene-divinylbenzene columns. A typical mobile phase is THF at a flow rate of 1.0
 mL/min and a temperature of 35-40 °C. The system should be calibrated with narrowpolydispersity polystyrene standards.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Applicability: NMR can be used to analyze the structure of soluble polymers.
- Sample Preparation: Dissolve approximately 10-20 mg of the polymer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.[7]
- Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz).
 Key regions to analyze include aromatic (6.5-8.0 ppm), vinyl (5.0-6.5 ppm), and aliphatic (1.0-3.0 ppm) protons.[7]

Mandatory Visualizations

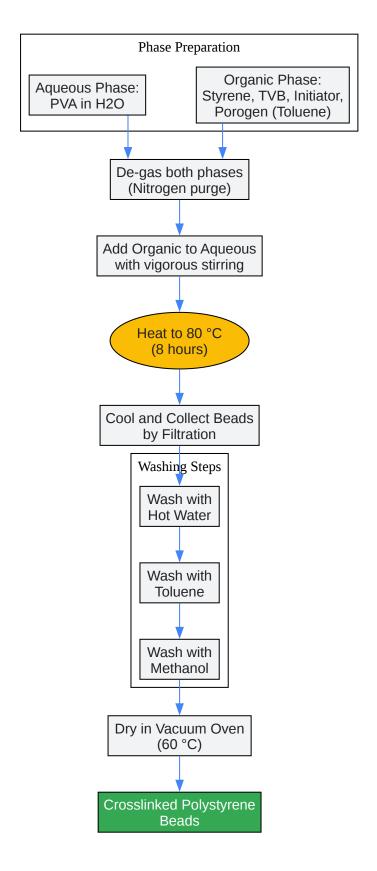




Click to download full resolution via product page

Caption: Proposed synthesis of 1,2,4-**trivinylbenzene** via a triple Wittig reaction.

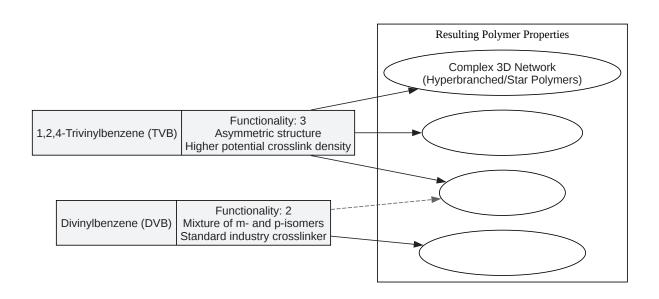




Click to download full resolution via product page

Caption: Workflow for suspension polymerization of crosslinked polystyrene beads.





Click to download full resolution via product page

Caption: Logical comparison of 1,2,4-trivinylbenzene and divinylbenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triethenylbenzene | C12H12 | CID 13763689 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]



- 5. 877-44-1 CAS MSDS (1,2,4-TRIETHYLBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1,2,4-trivinylbenzene CAS number and IUPAC name].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073548#1-2-4-trivinylbenzene-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com